molecular formula C22H24N2O2S B2467145 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone CAS No. 681276-59-5

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2467145
CAS RN: 681276-59-5
M. Wt: 380.51
InChI Key: ZQGWQIZQVQXUNZ-UHFFFAOYSA-N
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Description

“2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone” is a complex organic compound. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a morpholino group, which is often found in drugs and is used in molecular biology.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system is aromatic, and the morpholino group would introduce some steric hindrance. The thioether linkage could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the polar morpholino group could influence its solubility in various solvents .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, have been studied for their biological properties, showing significant DNA protective ability and strong antimicrobial activity against specific strains like S. epidermidis. These compounds, particularly one resembling the structure , exhibited cytotoxicity on cancer cell lines, suggesting potential antiproliferative applications (Gür et al., 2020).

Inhibitors of HIV-1 Replication

  • Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, closely related to the compound , have been identified as inhibitors of HIV-1 replication. These derivatives showed promising activity against HIV-1 replication, with minimal cytotoxicities, indicating potential as antiviral agents (Che et al., 2015).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

  • Indole derivatives, structurally akin to this compound, have been designed and evaluated as cholinesterase and monoamine oxidase dual inhibitors. These compounds may offer therapeutic potential in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Anti-Inflammatory and Antinociceptive Activities

  • Triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindoline-2-one derivatives, similar to the compound , have shown high anti-inflammatory and antinociceptive activities. These compounds represent potential candidates for the development of new anti-inflammatory and pain-relief medications (Bassyouni et al., 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of the indole and morpholino groups, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)14-24-15-21(19-4-2-3-5-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWQIZQVQXUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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